3-Bromo-1-methyl-7-nitro-1H-indazole

Structural Biology X-ray Crystallography Computational Chemistry

This specific substitution pattern abolishes NOS inhibitory activity, making it an essential negative control for NO pathway research. The 3-bromo group enables Suzuki/Buchwald-Hartwig coupling for focused library synthesis, while its well-characterized Br···O halogen bond provides a validated model for non-covalent interaction studies. Ensure assay specificity—use this compound alongside active NOS inhibitors to confirm on-target effects.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 74209-37-3
Cat. No. B1314959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-7-nitro-1H-indazole
CAS74209-37-3
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Br
InChIInChI=1S/C8H6BrN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
InChIKeyHQCVNVOZRXFKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-7-nitro-1H-indazole (CAS 74209-37-3) for Research Sourcing: Key Compound Overview


3-Bromo-1-methyl-7-nitro-1H-indazole (CAS 74209-37-3) is a synthetic heterocyclic compound belonging to the nitroindazole class, characterized by a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 7-position of the indazole ring [1]. It is a derivative of the well-studied nitric oxide synthase (NOS) inhibitor, 7-nitroindazole, and is primarily used as a research tool and synthetic intermediate in medicinal chemistry, particularly for the study of neurological disorders and nitric oxide (NO) signaling pathways [2].

Why 3-Bromo-1-methyl-7-nitro-1H-indazole is Not Interchangeable with Generic Indazole Building Blocks


The specific substitution pattern of 3-Bromo-1-methyl-7-nitro-1H-indazole is critical for its unique physicochemical and biological properties. Indiscriminate substitution with other 7-nitroindazole analogs is not advisable due to significant differences in NOS isoform selectivity, inhibitory potency, and molecular interactions. For instance, while the core 7-nitroindazole scaffold is known for NOS inhibition, the addition of a bromine atom at the 3-position, as seen in 3-bromo-7-nitroindazole, drastically alters both potency and selectivity compared to the parent compound [1]. Furthermore, the N1-methyl group, a feature of 3-Bromo-1-methyl-7-nitro-1H-indazole, has been shown to significantly reduce NOS inhibitory activity compared to its non-methylated counterpart, a critical consideration for assay design [2]. Therefore, substituting this compound with a different indazole derivative will yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for 3-Bromo-1-methyl-7-nitro-1H-indazole


Crystal Structure Reveals Unique Intermolecular Halogen Bonding in 3-Bromo-1-methyl-7-nitro-1H-indazole

X-ray crystallography and DFT calculations demonstrate that 3-bromo-1-methyl-7-nitro-1H-indazole forms unique intermolecular halogen bonds between the bromine atom at position 3 and the oxygen atoms of the nitro group at position 7 [1]. This specific, non-covalent interaction is absent in its closely related N-methyl isomer, 3-bromo-2-methyl-7-nitro-2H-indazole, and in the parent 7-nitro-1H-indazole [2].

Structural Biology X-ray Crystallography Computational Chemistry

N1-Methylation of 3-Bromo-7-nitroindazole Scaffold Abolishes NOS Inhibitory Activity

A study on fluorinated indazoles as NOS inhibitors reported that N-methylation of the parent 3-bromo-7-nitro-1H-indazole scaffold significantly reduces its inhibitory effect on NOS [1]. While direct NOS inhibition data for 3-bromo-1-methyl-7-nitro-1H-indazole is not available, this class-level SAR inference strongly suggests that the N1-methyl group, which defines the target compound, is a critical determinant of reduced NOS activity compared to its more potent, non-methylated counterpart, 3-bromo-7-nitroindazole.

Nitric Oxide Synthase (NOS) Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

3-Bromo-7-nitroindazole Exhibits Isoform-Dependent NOS Inhibition Potency Compared to 7-Nitroindazole

A direct head-to-head comparison of the non-methylated parent compound, 3-bromo-7-nitroindazole, with the reference compound 7-nitroindazole (7-NI) reveals a clear and isoform-dependent shift in NOS inhibitory potency [1]. This data establishes the 3-bromo substitution as a key driver for increased potency against the inducible NOS (iNOS) isoform, while the potency against endothelial NOS (eNOS) remains comparable.

Nitric Oxide Synthase (NOS) Isoforms Selectivity Profile Pharmacology

PubChem Computed LogP Value (XLogP3-AA = 2.4) Quantifies Lipophilicity for 3-Bromo-1-methyl-7-nitro-1H-indazole

The computed partition coefficient (XLogP3-AA) for 3-bromo-1-methyl-7-nitro-1H-indazole is 2.4 [1]. This value provides a quantitative measure of the compound's lipophilicity, which is a key determinant of its solubility, permeability, and potential for passive diffusion across biological membranes. This metric allows for direct comparison with other potential indazole building blocks.

Physicochemical Properties Lipophilicity ADME

Key Application Scenarios for Procuring 3-Bromo-1-methyl-7-nitro-1H-indazole


Use as a Key Intermediate in the Synthesis of Novel Nitric Oxide Synthase (NOS) Modulators

The 3-bromo group serves as an excellent handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical moieties [1]. The N1-methyl group and the 7-nitro group are stable under many reaction conditions, allowing for the synthesis of a focused library of compounds for structure-activity relationship (SAR) studies. This is particularly valuable in the development of next-generation NOS inhibitors, where the parent scaffold has demonstrated significant but non-selective activity [2].

A Negative Control for NOS-Mediated Nitric Oxide Production Assays

Based on the SAR evidence that N1-methylation abolishes NOS inhibitory activity [1], 3-bromo-1-methyl-7-nitro-1H-indazole is an ideal tool as a structurally related but biologically inactive (for NOS) negative control compound. It can be used in parallel with active NOS inhibitors like 3-bromo-7-nitroindazole (CAS 74209-34-0) to verify that observed biological effects are due to specific NOS inhibition and not due to off-target effects of the indazole scaffold itself.

Solid-State and Computational Studies of Halogen Bonding Interactions

The well-characterized intermolecular Br···O halogen bond present in the crystal structure of 3-bromo-1-methyl-7-nitro-1H-indazole makes it a valuable model compound for academic and industrial groups studying non-covalent interactions [1]. Its structural data, including X-ray coordinates and DFT calculations, can be used to validate computational models or to understand how halogen bonding influences molecular packing and solid-state properties like solubility and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-methyl-7-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.